molecular formula C8H6N4O2 B2691407 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid CAS No. 944899-67-6

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid

Cat. No.: B2691407
CAS No.: 944899-67-6
M. Wt: 190.162
InChI Key: KNVOSTJUXHQLBJ-UHFFFAOYSA-N
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Description

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyrimidine with imidazole-1-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the purification process often includes crystallization or chromatography techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .

Scientific Research Applications

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it can bind to metal ions or active sites of enzymes, thereby inhibiting their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the stabilization of transition states in catalytic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Imidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester
  • 2-(2-Methoxyethylamino)pyrimidine-5-boronic acid, pinacol ester
  • 2-(4-Methylimidazol-1-yl)pyrimidine-5-boronic acid, pinacol ester

Uniqueness

2-(1H-Imidazol-1-YL)pyrimidine-5-carboxylic acid is unique due to its specific combination of imidazole and pyrimidine rings, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

IUPAC Name

2-imidazol-1-ylpyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O2/c13-7(14)6-3-10-8(11-4-6)12-2-1-9-5-12/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNVOSTJUXHQLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=N1)C2=NC=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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